molecular formula C21H16Cl3F3N4O2 B2580366 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine CAS No. 1024192-34-4

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine

Cat. No.: B2580366
CAS No.: 1024192-34-4
M. Wt: 519.73
InChI Key: YVCYUGRGWTUPIN-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine is a complex organic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by its unique structural components, which include a trifluoromethyl group, a dichlorophenyl group, and an oxazole ring, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone is bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .

Mode of Action

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone interacts with its target by inhibiting the activity of bacterial phosphopantetheinyl transferase .

Biochemical Pathways

The inhibition of bacterial phosphopantetheinyl transferase by [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone affects the secondary metabolism of the bacteria . This leads to an attenuation of metabolite production that is dependent on this enzyme .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone have been studied both in vitro and in vivo . These studies have demonstrated the potential utility of this compound as a small-molecule inhibitor .

Result of Action

The result of the action of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone is the thwarting of bacterial growth . This is achieved through the attenuation of secondary metabolism, which is crucial for bacterial survival .

Action Environment

The action, efficacy, and stability of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form an intermediate. This intermediate is then reacted with piperazine and 5-methyl-1,2-oxazole-4-carbonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(trifluoromethyl)pyridin-2-ol
  • 3-chloro-2-hydrazinopyridine
  • ®-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone

Uniqueness

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine stands out due to its unique combination of structural features, including the trifluoromethyl group, dichlorophenyl group, and oxazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl3F3N4O2/c1-11-16(18(29-33-11)17-13(22)3-2-4-14(17)23)20(32)31-7-5-30(6-8-31)19-15(24)9-12(10-28-19)21(25,26)27/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCYUGRGWTUPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl3F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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